molecular formula C15H7Cl2N3OS B2743586 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide CAS No. 868230-49-3

4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2743586
CAS No.: 868230-49-3
M. Wt: 348.2
InChI Key: RWBKYQJFJTXVRR-UHFFFAOYSA-N
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Description

4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4,5-dichloro-2-aminobenzothiazole with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions.

    Condensation reactions: The compound can undergo condensation reactions with amines to form imine derivatives.

    Oxidation and reduction: The benzothiazole ring can be subjected to oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Condensation reactions: Reagents such as primary amines and aldehydes are used, often in the presence of a catalyst like acetic acid.

    Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic substitution: Substituted benzothiazole derivatives.

    Condensation reactions: Imine derivatives.

    Oxidation and reduction: Oxidized or reduced forms of the benzothiazole ring.

Scientific Research Applications

4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Medicinal chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.

    Biological studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the cyano group can form hydrogen bonds with amino acid residues in the target protein, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide
  • This compound derivatives
  • Other benzothiazole derivatives

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyano and dichlorobenzothiazole groups enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2N3OS/c16-10-5-6-11-13(12(10)17)19-15(22-11)20-14(21)9-3-1-8(7-18)2-4-9/h1-6H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBKYQJFJTXVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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